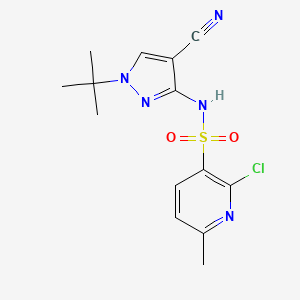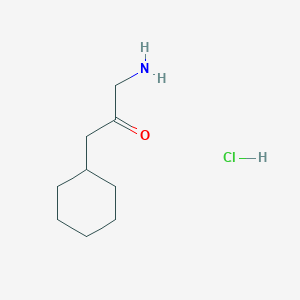
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrazole-based sulfonamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug discovery.
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide involves the inhibition of the target enzymes by binding to their active sites. The compound forms strong hydrogen bonds and hydrophobic interactions with the amino acid residues in the enzyme's active site, leading to the disruption of its catalytic activity.
Biochemical and Physiological Effects:
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide has been shown to exhibit several biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, it has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it an attractive candidate for drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects. Moreover, the development of new synthetic methods for the preparation of this compound may also be explored to improve its yield and purity.
Synthesis Methods
The synthesis of N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide involves the reaction between 2-chloro-6-methylpyridine-3-sulfonyl chloride and N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl) amine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product.
Scientific Research Applications
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, tyrosine kinase, and cyclooxygenase-2. These enzymes play crucial roles in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-9-5-6-11(12(15)17-9)23(21,22)19-13-10(7-16)8-20(18-13)14(2,3)4/h5-6,8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKZMROEFALIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC2=NN(C=C2C#N)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)
![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)
![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)
![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)
![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)
![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)